Dibromochloroacetic acid

Description

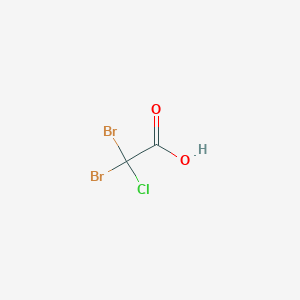

Structure

3D Structure

Properties

IUPAC Name |

2,2-dibromo-2-chloroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HBr2ClO2/c3-2(4,5)1(6)7/h(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCZDDMGNCJJAHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(Cl)(Br)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HBr2ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3031151 | |

| Record name | Dibromochloroacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3031151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5278-95-5 | |

| Record name | Dibromochloroacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5278-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibromochloroacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005278955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibromochloroacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3031151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibromochloroacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBROMOCHLOROACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AMD03B602V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIBROMOCHLOROACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7621 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Chemical Properties and Structure of Dibromochloroacetic Acid

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological activity of this compound. It is intended for use by professionals in research, science, and drug development who require detailed technical information on this compound.

Chemical Identity and Structure

This compound (DBCA) is a halogenated acetic acid derivative. Its structure consists of an acetic acid backbone with two bromine atoms and one chlorine atom substituted at the alpha-carbon position.[1]

The structural representation and key identifiers are provided below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 2,2-dibromo-2-chloroacetic acid[2][3][4] |

| CAS Number | 5278-95-5[1][2][7] |

| Molecular Formula | C₂HBr₂ClO₂[1][2][5][7][8][9] |

| InChI | InChI=1S/C2HBr2ClO2/c3-2(4,5)1(6)7/h(H,6,7)[1][2][8][10] |

| InChIKey | UCZDDMGNCJJAHK-UHFFFAOYSA-N[8][10] |

| SMILES | C(=O)(C(Cl)(Br)Br)O[1][8][10] |

| PubChem CID | 115266[2] |

Physicochemical Properties

This compound is typically a white to off-white solid at room temperature.[1][6][11] The strong electron-withdrawing effects of the three halogen atoms result in a very low pKa, making it a strong acid.[1] A summary of its key physicochemical properties is presented in Table 2.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 252.29 g/mol | [1][2][5][7] |

| Physical Appearance | White to Off-White solid | [1][6][11] |

| Melting Point | 99-102 °C | [1][5][6][11] |

| Boiling Point | 217.7 ± 35.0 °C (Predicted) | [1][6][11] |

| Density | 2.684 ± 0.06 g/cm³ (Predicted) | [1][6][11] |

| pKa | 0.13 ± 0.10 (Predicted) | [1][6][11] |

| Solubility | Sparingly soluble in chloroform, slightly soluble in methanol (B129727), soluble in water. | [1][6][8][11] |

Synthesis, Formation, and Chemical Reactivity

Formation as a Disinfection Byproduct

This compound is not known to occur naturally.[12] It is primarily encountered as a disinfection byproduct (DBP) in drinking water.[1] Its formation occurs when chlorine-based disinfectants react with natural organic matter (NOM) in source waters that contain bromide ions.[1][13] The presence of bromide leads to the formation of mixed bromo- and chloro-haloacetic acids.[13]

Caption: Formation of this compound as a Disinfection Byproduct.

Chemical Synthesis and Reactivity

In a laboratory setting, this compound can be synthesized, for instance, through the bromination of chloroacetic acid.[12] As a halogenated carboxylic acid, it can undergo various chemical reactions, including nucleophilic substitutions at the alpha-carbon and esterification at the carboxyl group, making it a useful intermediate in organic synthesis.[8] Upon heating, it decomposes to emit toxic vapors, including hydrogen bromide and hydrogen chloride.[2]

Biological Activity and Toxicology

This compound belongs to the haloacetic acid (HAA) class of compounds, which are recognized as potentially carcinogenic.[2]

-

Hepatocarcinogenicity : Studies in rodents have shown that HAAs, including this compound, are hepatocarcinogenic.[2]

-

Mechanism of Action : The carcinogenic effects of HAAs are believed to stem from multiple mechanisms.[2] Brominated HAAs, in particular, are noted for their ability to induce oxidative stress and are more potent than their chlorinated counterparts in causing point mutations.[2][14] The overall carcinogenic mechanism is complex and may involve differing effects on cell signaling pathways that regulate cell division and death.[2]

-

Toxicokinetics : Following oral or intravenous administration in rats, this compound exhibits a bi-exponential decline in blood concentration.[2] The urinary excretion of di-halogenated acetic acids like DBCA is generally low.[2]

Experimental Protocols

The analysis of this compound in environmental samples, particularly drinking water, is well-established. Standard methods have been developed by the U.S. Environmental Protection Agency (EPA).

EPA Method 552.2: Determination of Haloacetic Acids in Drinking Water

This method is commonly used for the detection of this compound and other haloacetic acids.

Methodology:

-

Extraction : A water sample is passed through a miniature anion exchange resin column to extract the organic acids.

-

Elution & Esterification : The acids are eluted from the resin with a small volume of methanol containing sulfuric acid. This acidic methanol solution simultaneously converts the acids to their methyl esters (e.g., methyl dibromochloroacetate). This derivatization step is crucial as it makes the compounds more volatile and suitable for gas chromatography.

-

Neutralization & Extraction : The acidic methanol eluate is neutralized with a saturated solution of sodium bicarbonate. The methyl esters are then extracted from the aqueous solution into a small volume of a non-polar solvent, typically methyl tert-butyl ether (MTBE).

-

Analysis : The MTBE extract is injected into a gas chromatograph (GC) equipped with an electron capture detector (ECD) for separation and quantification. The ECD is highly sensitive to halogenated compounds.

Detection Limit : The method detection limit for this compound using EPA Method 552.2 is approximately 0.468 µg/L.[2] A more recent revision, EPA Method 552.3, which uses a liquid-liquid microextraction, has a lower detection limit of 0.035 µg/L.[2]

Caption: General Experimental Workflow for EPA Method 552.2.

References

- 1. This compound (5278-95-5) for sale [vulcanchem.com]

- 2. This compound | C2HBr2ClO2 | CID 115266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | High-Purity Reagent [benchchem.com]

- 4. Norman Database System [norman-databases.org]

- 5. CHLORODIBROMOACETIC ACID | 5278-95-5 [amp.chemicalbook.com]

- 6. CHLORODIBROMOACETIC ACID | 5278-95-5 [chemicalbook.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. CAS 5278-95-5: this compound | CymitQuimica [cymitquimica.com]

- 9. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 10. PubChemLite - this compound (C2HBr2ClO2) [pubchemlite.lcsb.uni.lu]

- 11. chembk.com [chembk.com]

- 12. BROMOCHLOROACETIC ACID - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. DIBROMOACETIC ACID - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Bromochloroacetic Acid | C2H2BrClO2 | CID 542762 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Dibromochloroacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibromochloroacetic acid (DBCA), a halogenated acetic acid, is a compound of significant interest primarily due to its emergence as a disinfection byproduct in chlorinated drinking water. Its potential toxicological effects necessitate a thorough understanding of its chemical properties, synthesis, and characterization for reference standards and further research. This technical guide provides a comprehensive overview of the synthetic approaches to this compound, detailed analytical and spectroscopic characterization methods, and relevant safety information.

Introduction

This compound (C₂HBr₂ClO₂) is a haloacetic acid (HAA) characterized by a carboxylic acid functional group with two bromine atoms and one chlorine atom attached to the alpha-carbon.[1][2] It is a solid, hygroscopic crystalline substance.[3] The presence of multiple electron-withdrawing halogen atoms significantly increases the acidity of the carboxylic acid. While not commercially produced on a large scale for direct application, it serves as an important analytical standard for environmental monitoring and as a subject of toxicological studies. Its formation in drinking water occurs through the reaction of chlorine-based disinfectants with natural organic matter in the presence of bromide ions.[2]

Synthesis of this compound

Synthetic Pathway: Hell-Volhard-Zelinsky Reaction Adaptation

The proposed synthesis involves the reaction of chloroacetic acid with bromine in the presence of a phosphorus trihalide catalyst, such as phosphorus tribromide (PBr₃), which is often generated in situ from red phosphorus and bromine.[4][7]

Reaction Scheme:

The reaction proceeds through the formation of an acyl halide intermediate, which then enolizes. The enol form subsequently undergoes electrophilic attack by bromine at the α-position. This process is repeated to achieve di-bromination.

Logical Workflow for the Synthesis of this compound

Caption: A logical workflow for the synthesis of this compound.

Experimental Protocol (Proposed)

This protocol is adapted from established procedures for similar haloacetic acids.[8]

Materials:

-

Chloroacetic acid

-

Red phosphorus

-

Bromine

-

Diethyl ether (or other suitable organic solvent)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Deionized water

Equipment:

-

Round-bottom flask with a reflux condenser and a dropping funnel

-

Heating mantle with a stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place chloroacetic acid and a catalytic amount of red phosphorus.

-

Bromination: Heat the mixture gently and add bromine dropwise from the dropping funnel. The reaction is exothermic and will produce hydrogen bromide gas, which should be appropriately scrubbed.

-

Reflux: After the addition of bromine is complete, continue to reflux the mixture until the reaction is complete, which can be monitored by the disappearance of the bromine color.

-

Work-up: Cool the reaction mixture and slowly add water to quench the reaction and hydrolyze the intermediate acyl bromide.

-

Extraction: Transfer the mixture to a separatory funnel and extract the this compound into an organic solvent like diethyl ether.

-

Purification: Wash the organic layer with water, dry it over an anhydrous drying agent (e.g., magnesium sulfate), and remove the solvent using a rotary evaporator. The crude product can be further purified by recrystallization or vacuum distillation.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. This involves a combination of physical and spectroscopic methods.

Physical Properties

The fundamental physical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂HBr₂ClO₂ |

| Molecular Weight | 252.29 g/mol [9] |

| Appearance | White to off-white solid[2] |

| Melting Point | 99-102 °C |

| Boiling Point (Predicted) | 217.7 ± 35.0 °C[2] |

| Density (Predicted) | 2.684 ± 0.06 g/cm³[2] |

| CAS Number | 5278-95-5[2] |

Spectroscopic Data

Spectroscopic analysis provides detailed structural information and is crucial for unequivocal identification.

Workflow for Spectroscopic Characterization

Caption: Workflow for the spectroscopic characterization of this compound.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the absence of protons on the α-carbon, the ¹H NMR spectrum of this compound is expected to show a single, broad singlet for the carboxylic acid proton. The chemical shift of this proton will be highly dependent on the solvent and concentration.

The ¹³C NMR spectrum is more informative and should exhibit two distinct signals: one for the carboxylic carbon and another for the α-carbon.

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity |

| ¹H | > 10 | Singlet |

| ¹³C | C=O: 165-185 | Singlet |

| CBr₂Cl: 60-80 | Singlet |

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3300 - 2500 | O-H stretch (carboxylic acid) | Broad |

| 1740 - 1680 | C=O stretch (carboxylic acid) | Strong |

| 1320 - 1210 | C-O stretch | Medium |

| 800 - 600 | C-Br stretch | Strong |

| 800 - 600 | C-Cl stretch | Strong |

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, electron ionization (EI) would likely lead to the loss of the carboxyl group and subsequent halogen losses.

| m/z | Proposed Fragment |

| 252/254/256 | [M]⁺ (Molecular ion) |

| 207/209/211 | [M - COOH]⁺ |

| 128/130 | [M - COOH - Br]⁺ |

| 49/51 | [M - COOH - 2Br]⁺ (CHCl⁺) |

Analytical Methods for Detection

The primary methods for the detection and quantification of this compound, particularly in water samples, are based on gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique. Since haloacetic acids are not volatile, a derivatization step is required to convert them into their more volatile methyl esters prior to GC analysis.[2]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method often allows for the direct injection of aqueous samples with minimal preparation, offering high specificity and sensitivity.[10]

Several standardized methods, such as those developed by the U.S. Environmental Protection Agency (EPA), exist for the analysis of haloacetic acids in drinking water.[9]

Safety and Handling

This compound is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. As with other haloacetic acids, it is considered a potential carcinogen and should be handled with care.

Conclusion

This technical guide has outlined the synthesis and characterization of this compound. While a specific, detailed synthetic protocol remains to be published, adaptation of the Hell-Volhard-Zelinsky reaction provides a reliable pathway for its laboratory preparation. The comprehensive characterization data, including physical properties and spectroscopic analyses, serve as a valuable reference for researchers in the fields of environmental science, toxicology, and drug development who may be working with this important haloacetic acid.

References

- 1. youtube.com [youtube.com]

- 2. This compound (5278-95-5) for sale [vulcanchem.com]

- 3. BROMOCHLOROACETIC ACID - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. grokipedia.com [grokipedia.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. This compound | C2HBr2ClO2 | CID 115266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

Formation of Dibromochloroacetic Acid as a Disinfection Byproduct: A Technical Guide

Affiliation: Google Research

Abstract

Disinfection of drinking water is a critical public health measure, but the use of chemical disinfectants, particularly chlorine, can lead to the formation of potentially harmful disinfection byproducts (DBPs). Among these are the haloacetic acids (HAAs), a group of compounds that have garnered significant regulatory and research attention due to their potential carcinogenicity. Dibromochloroacetic acid (DBCA) is a mixed bromo-chloro HAA that forms when source water containing natural organic matter (NOM) and bromide is chlorinated. This technical guide provides an in-depth overview of the formation of this compound, intended for researchers, scientists, and drug development professionals. It details the chemical pathways of formation, key influencing factors, experimental protocols for its study, and quantitative data on its formation under various conditions.

Introduction

This compound (C₂HBr₂ClO₂) is a haloacetic acid characterized by the substitution of two bromine atoms and one chlorine atom on the alpha-carbon of an acetic acid molecule.[1] It is not produced commercially for industrial use but is formed as an unintended byproduct during the disinfection of water with chlorine-based disinfectants. The primary precursors for DBCA formation are natural organic matter (NOM), such as humic and fulvic acids, which are ubiquitous in surface waters, and the presence of bromide ions (Br⁻) in the source water.[1][2] The reaction between the disinfectant (e.g., hypochlorous acid) and NOM, in the presence of bromide, leads to a series of complex reactions that result in the formation of various DBPs, including DBCA.

The formation and speciation of HAAs, including DBCA, are influenced by a multitude of factors, including the concentration and nature of NOM, the concentration of bromide, the type and dose of the disinfectant, the pH and temperature of the water, and the reaction contact time.[2][3] Understanding these factors is crucial for water treatment professionals to develop strategies to minimize the formation of DBCA and other potentially harmful DBPs while ensuring effective disinfection.

Chemical Formation Pathway of this compound

The formation of this compound is a complex process involving the oxidation of bromide by hypochlorous acid (HOCl) to form hypobromous acid (HOBr), followed by the electrophilic substitution of both chlorine and bromine onto the organic precursor molecules (NOM).

Step 1: Oxidation of Bromide

When chlorine is added to water, it forms hypochlorous acid (HOCl), a powerful oxidizing agent. If bromide ions (Br⁻) are present in the water, HOCl will oxidize them to form hypobromous acid (HOBr).[4]

HOCl + Br⁻ → HOBr + Cl⁻

Step 2: Activation of Natural Organic Matter (NOM)

Both HOCl and HOBr can react with the electron-rich functional groups within the complex structure of NOM, such as phenolic and enolic moieties. This initial reaction activates the NOM, making it more susceptible to further halogenation.

Step 3: Electrophilic Substitution

The activated NOM intermediates can then undergo electrophilic substitution by both chlorine (from HOCl) and bromine (from HOBr). The incorporation of bromine is often favored as HOBr can be a more reactive brominating agent than HOCl is a chlorinating agent.[4]

Step 4: Formation of Dihaloacetic Acid Precursors

Through a series of oxidation and halogenation reactions, portions of the NOM molecule are broken down, leading to the formation of smaller, halogenated organic precursors. These precursors can include halogenated ketones and aldehydes.

Step 5: Haloform Reaction and Hydrolysis

These dihalogenated precursors can then undergo a haloform-type reaction and subsequent hydrolysis to yield this compound. The specific sequence of bromine and chlorine addition will determine the final product.

Quantitative Data on this compound Formation

The formation of this compound is highly dependent on the initial bromide concentration in the source water. The following tables summarize quantitative data on the formation of various haloacetic acids (HAAs) as a function of bromide concentration during the chlorination of aquatic humic substances.

Table 1: Formation of Haloacetic Acids at Varying Bromide Concentrations (pH 8)

| Bromide (mg/L) | Dichloroacetic Acid (DCAA) (µg/L) | Bromochloroacetic Acid (BCAA) (µg/L) | Dibromoacetic Acid (DBAA) (µg/L) | This compound (DBCA) (µg/L) | Trichloroacetic Acid (TCAA) (µg/L) | Total HAAs (µg/L) |

| 0 | 50 | 0 | 0 | 0 | 30 | 80 |

| 0.1 | 45 | 15 | 5 | 5 | 25 | 95 |

| 0.2 | 40 | 25 | 10 | 10 | 20 | 105 |

| 0.5 | 30 | 40 | 20 | 15 | 15 | 120 |

| 1.0 | 20 | 45 | 35 | 20 | 10 | 130 |

| 2.0 | 10 | 35 | 50 | 25 | 5 | 125 |

Data estimated from figures in Cowman, G. A., & Singer, P. C. (1996). Effect of bromide ion on haloacetic acid speciation resulting from chlorination and chloramination of aquatic humic substances. Environmental science & technology, 30(1), 16-24.[1]

Table 2: Formation of Haloacetic Acids at Varying Bromide Concentrations (pH 6)

| Bromide (mg/L) | Dichloroacetic Acid (DCAA) (µg/L) | Bromochloroacetic Acid (BCAA) (µg/L) | Dibromoacetic Acid (DBAA) (µg/L) | This compound (DBCA) (µg/L) | Trichloroacetic Acid (TCAA) (µg/L) | Total HAAs (µg/L) |

| 0 | 60 | 0 | 0 | 0 | 40 | 100 |

| 0.1 | 55 | 20 | 8 | 7 | 35 | 125 |

| 0.2 | 50 | 30 | 15 | 12 | 30 | 137 |

| 0.5 | 40 | 45 | 25 | 18 | 22 | 150 |

| 1.0 | 25 | 50 | 40 | 25 | 15 | 155 |

| 2.0 | 15 | 40 | 60 | 30 | 10 | 155 |

Data estimated from figures in Cowman, G. A., & Singer, P. C. (1996). Effect of bromide ion on haloacetic acid speciation resulting from chlorination and chloramination of aquatic humic substances. Environmental science & technology, 30(1), 16-24.[1]

Experimental Protocols

Haloacetic Acid Formation Potential (HAAFP) Test

This protocol is a standardized method to determine the potential of a water sample to form HAAs under controlled laboratory conditions.

Materials:

-

Amber glass vials (40 mL) with Teflon-faced septa

-

Chlorine (Cl₂) dose solution (sodium hypochlorite)

-

Phosphate (B84403) buffer solution (to maintain pH 8.3)

-

Sodium sulfite (B76179) (Na₂SO₃) solution (quenching agent)

-

Sulfuric acid (H₂SO₄)

-

Methyl tert-butyl ether (MTBE)

-

Acidic methanol (B129727) (10% H₂SO₄ in methanol)

-

Sodium hydroxide (B78521) (NaOH) solution (0.1 N)

-

Deionized water

-

Water bath

-

Ice bath

-

Vortex mixer

-

Gas chromatograph with an electron capture detector (GC-ECD)

Procedure:

-

Sample Collection and Preparation: Collect water samples and filter them to remove suspended particles. Determine the Dissolved Organic Carbon (DOC) and ammonia-nitrogen (NH₃-N) concentrations of the sample.

-

Chlorine Dosing: Based on the DOC and NH₃-N concentrations, calculate the required volume of chlorine dose solution to achieve a residual free chlorine concentration of 2-4 mg/L after a 7-day incubation period.

-

Incubation: Adjust the pH of the water sample to 8.3 using the phosphate buffer. Transfer the pH-adjusted sample into amber glass vials, add the calculated chlorine dose, and seal the vials headspace-free. Incubate the samples in the dark at 25°C for 7 days.

-

Quenching: After the incubation period, measure the pH and residual free chlorine. Quench the reaction by adding sodium sulfite solution to neutralize any remaining free chlorine.

-

Extraction and Derivatization: Proceed with the analytical protocol for HAA determination (Section 4.2).

Analytical Method for Haloacetic Acid Determination (GC-ECD)

This protocol outlines the steps for the extraction, derivatization, and quantification of HAAs, including DBCA, from water samples.

Materials:

-

Quenched water sample (from HAAFP test or field sample)

-

Sulfuric acid (H₂SO₄)

-

Methyl tert-butyl ether (MTBE)

-

Acidic methanol (10% H₂SO₄ in methanol)

-

Saturated sodium bicarbonate solution

-

Sodium sulfate (B86663) solution (150 g/L)

-

Autosampler vials with silanized glass inserts

-

Vortex mixer

-

Water bath (50°C)

-

Ice bath

-

Gas chromatograph with an electron capture detector (GC-ECD)

-

HAA standards (including DBCA)

Procedure:

-

Acidification and First Extraction: Adjust the pH of a 40 mL quenched water sample to <0.5 with concentrated sulfuric acid. Add 2 mL of MTBE and vortex for 2 minutes to extract the HAAs into the organic phase. Allow the layers to separate.

-

Derivatization (Methylation): Transfer the MTBE extract to an autosampler vial. Add 0.5 mL of acidic methanol. Seal the vial and heat in a water bath at 50°C for 2 hours to convert the HAAs to their methyl esters.

-

Cooling and Second Extraction: Cool the vial in an ice bath for 5 minutes. Add 2 mL of 0.1 N NaOH and shake for 2 minutes. Allow the layers to separate. This step neutralizes the excess acid and concentrates the methyl esters in the MTBE layer.

-

Final Preparation: Transfer the MTBE layer (top layer) to a new autosampler vial containing a silanized glass insert.

-

GC-ECD Analysis: Inject a small volume (e.g., 1-2 µL) of the final extract into the GC-ECD for separation and quantification of the individual HAA methyl esters. Identification and quantification are performed by comparing the retention times and peak areas to those of known HAA standards.

Conclusion

The formation of this compound as a disinfection byproduct is a complex process governed by the interplay of disinfectant chemistry, the nature of organic precursors, and key water quality parameters, most notably the presence of bromide. This technical guide has provided a comprehensive overview of the formation pathways, quantitative data on its formation under different conditions, and detailed experimental protocols for its investigation. This information is intended to support researchers and water quality professionals in their efforts to understand, monitor, and ultimately control the formation of DBCA and other haloacetic acids in drinking water, thereby safeguarding public health. Further research is warranted to fully elucidate the complex reaction mechanisms and to develop more effective strategies for minimizing DBP formation while maintaining robust disinfection.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. DIBROMOACETIC ACID - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. BROMOCHLOROACETIC ACID - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Toxicological Profile of Dibromochloroacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibromochloroacetic acid (DBCA), with the chemical formula C₂HBr₂ClO₂, is a haloacetic acid that emerges as a disinfection byproduct in drinking water during chlorination processes, particularly in water sources with bromide ions and natural organic matter.[1][2] As a member of the haloacetic acid (HAA) family, DBCA is of significant toxicological interest due to its potential adverse health effects.[2] This technical guide provides a comprehensive overview of the toxicological profile of this compound, summarizing key findings on its mechanism of action, genotoxicity, carcinogenicity, and reproductive and developmental toxicity. The information is presented to support further research and risk assessment activities.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value | Reference(s) |

| Molecular Weight | 252.29 g/mol | [1] |

| Physical Appearance | White to Off-White solid | [1] |

| Melting Point | 99-102°C | [1][3] |

| Boiling Point | 217.7±35.0°C (Predicted) | [1] |

| CAS Number | 5278-95-5 | [4] |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

Toxicokinetic studies in male F344 rats have shown that this compound, like other di-haloacetic acids, has a blood elimination half-life of less than 4 hours.[5] Urinary excretion of di-haloacetic acids is low, accounting for less than 3% of the administered dose.[5] The blood concentration-time profiles for di-haloacetic acids after oral dosing are complex and show multiple peaks.[5]

Toxicological Endpoints

Acute Toxicity

The acute oral toxicity of this compound has been determined in rats.

| Endpoint | Value | Species | Reference(s) |

| Oral LD₅₀ | 1737 mg/kg | Rat | [6][7] |

Genotoxicity

This compound has demonstrated genotoxic potential in various assays. It has been shown to be mutagenic in the Ames fluctuation test using Salmonella typhimurium strain TA100.[8] Studies have also indicated that brominated haloacetic acids are approximately 10-fold more potent than their chlorinated counterparts in inducing point mutations.[5][9] Furthermore, DBCA can induce DNA damage in bacteria, as well as in rodent and human cell lines.[10]

| Assay | Test System | Result | Reference(s) |

| Ames Fluctuation Test | Salmonella typhimurium TA100 | Mutagenic | [8] |

| SOS Chromotest | Escherichia coli PQ 37 | Induced primary DNA damage | [8] |

| In Vivo Micronucleus Assay | Male B6C3F₁ mice (peripheral blood) | Increased micronucleated normochromatic erythrocytes | [10] |

| In Vitro Micronucleus Assay | NIH3T3 cells | Increased number of micronuclei | [10] |

| Newt Micronucleus Test | Pleurodeles waltl larvae (erythrocytes) | Failed to induce micronuclei | [10] |

Carcinogenicity

This compound is considered to be possibly carcinogenic to humans (Group 2B).[11] In a 2-year drinking water study in mice, DBCA increased the incidence of hepatocellular adenoma and carcinoma in both males and females, hepatoblastoma in males, and alveolar/bronchiolar adenoma in both sexes.[10] In rats, it increased the incidence of mesothelioma in males and mononuclear-cell leukemia in females.[10] The National Toxicology Program (NTP) has recommended that this compound be listed in the Report on Carcinogens (RoC) as reasonably anticipated to be a human carcinogen based on sufficient evidence from animal studies.[12]

| Species | Route of Administration | Tumors Observed | Reference(s) |

| Mice (B6C3F₁) | Drinking water | Hepatocellular adenoma and carcinoma (males and females), hepatoblastoma (males), alveolar/bronchiolar adenoma (males and females) | [10] |

| Rats | Drinking water | Mesothelioma (males), mononuclear-cell leukemia (females) | [10] |

Reproductive and Developmental Toxicity

Studies on the reproductive and developmental toxicity of this compound have yielded mixed results. In a short-term screening study in Sprague-Dawley rats, DBCA administered in drinking water at concentrations up to 500 ppm for two weeks showed no significant test-article related effects.[4][5] However, at higher doses (1000 ppm and above), decreases in food and water consumption were observed in both sexes.[4][5] At 1500 ppm, a decrease of 11% in male sperm velocity was noted, suggesting it is a male reproductive toxicant at this high dose, though no changes in fertility were observed.[4][5] The study did not find any female reproductive toxicity or visceral malformations in the pups.[4][5] Another study in F344 rats showed that DBCA administered by gavage during gestation days 6-10 increased the incidence of eye malformations in the offspring.[13]

| Study Type | Species | Dosing | Key Findings | Reference(s) |

| Short-term Reproductive and Developmental Screen | Sprague-Dawley rats | 0, 30, 100, 300, 500 ppm in drinking water for 2 weeks | No significant effects. | [4][5] |

| Short-term Reproductive and Developmental Screen | Sprague-Dawley rats | 1000 and 1500 ppm in drinking water | Decreased food and water consumption. At 1500 ppm, 11% decrease in male sperm velocity. No female reproductive toxicity or teratogenicity. | [4][5] |

| Developmental Toxicity Screen | F344 rats | 100 or 140 mg/kg by gavage on gestation days 6-10 | Increased incidence of eye malformations. | [13] |

Mechanisms of Toxicity and Signaling Pathways

The carcinogenic effects of haloacetic acids are believed to involve multiple mechanisms.[5] For this compound, proposed mechanisms include the reduction of glutathione (B108866) S-transferase-zeta (GST-zeta) activity, which may lead to the accumulation of toxic intermediates.[10] DNA hypomethylation and increased expression of the c-myc and IGF-II genes have also been suggested as early events in hepatocarcinogenicity.[10]

Recent studies have elucidated the involvement of specific signaling pathways in DBCA-induced toxicity.

MAPK Signaling Pathway in T-cell Apoptosis

Dibromoacetic acid has been shown to induce apoptosis in murine Cl.Ly1+2/-9 T-cells.[14] This process involves the activation of the mitogen-activated protein kinase (MAPK) signaling cascade, including the phosphorylation of p38, ERK1/2, and JNK1/2.[14] This leads to the upregulation of downstream transcription factors ATF-2 and Elk-1, ultimately resulting in apoptosis through a mitochondria-dependent pathway.[14]

TLR4 Signaling Pathway in Hepatotoxicity

Oral exposure to Dibromoacetic acid can induce hepatotoxicity in mice, a mechanism linked to oxidative stress, inflammation, and the activation of the Toll-like receptor 4 (TLR4) signaling pathway.[15] DBCA upregulates key proteins in this pathway, including TLR4, MyD88, and TRAF6, leading to the phosphorylation of p38 MAPK and JNK and subsequent inflammation.[15]

Experimental Protocols

In Vivo Micronucleus Assay

The in vivo micronucleus assay is a standard method for assessing chromosomal damage.

-

Test System: Male and female mice (e.g., B6C3F₁) are typically used.[6]

-

Methodology:

-

Animals are exposed to this compound at multiple dose levels, usually via oral gavage or in drinking water.[6][10]

-

A concurrent negative control (vehicle) and a positive control group are included.[6]

-

Following exposure, bone marrow or peripheral blood is collected at appropriate time points.

-

Erythrocytes are isolated and stained to visualize micronuclei.

-

The frequency of micronucleated erythrocytes is determined by microscopic analysis.[10]

-

References

- 1. This compound (5278-95-5) for sale [vulcanchem.com]

- 2. This compound | High-Purity Reagent [benchchem.com]

- 3. echemi.com [echemi.com]

- 4. Abstract for RDGT98001 [ntp.niehs.nih.gov]

- 5. This compound | C2HBr2ClO2 | CID 115266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Dibromoacetic Acid | C2H2Br2O2 | CID 12433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Comparative genotoxicity of halogenated acetic acids found in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bromochloroacetic Acid | C2H2BrClO2 | CID 542762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. DIBROMOACETIC ACID - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. publications.iarc.who.int [publications.iarc.who.int]

- 12. Report on Carcinogens Monograph on Haloacetic Acids Found as Water Disinfection By-Products - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Dibromoacetic acid is a more potent teratogen than diiodoacetic acid in a developmental toxicity screen with F344 rats | Risk Assessment Portal | US EPA [assessments.epa.gov]

- 14. Dibromoacetic acid induced Cl.Ly1+2/-9 T-cell apoptosis and activation of MAPKs signaling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Dibromoacetic Acid Induced Hepatotoxicity in Mice through Oxidative Stress and Toll-Like Receptor 4 Signaling Pathway Activation - PMC [pmc.ncbi.nlm.nih.gov]

The Genotoxicity of Dibromochloroacetic Acid in Mammalian Cells: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Dibromochloroacetic acid (DBCA), also known as Chlorodibromoacetic acid (CDBAA), is a member of the haloacetic acid (HAA) class of disinfection byproducts (DBPs) commonly found in treated drinking water. The presence of these compounds raises significant public health concerns due to their potential mutagenic and carcinogenic effects. While extensive research exists for other HAAs like dichloroacetic acid (DCA) and dibromoacetic acid (DBA), data specific to DBCA is more limited. This technical guide synthesizes the available scientific literature on the genotoxicity of this compound in mammalian cells, provides comparative toxicological data with other HAAs, details relevant experimental methodologies, and outlines implicated molecular pathways based on closely related analogues.

Genotoxicity Profile of this compound (CDBAA)

Existing studies on this compound indicate that it possesses genotoxic potential, though its potency can be lower than other halogenated analogues. The primary evidence stems from in vitro assays demonstrating its ability to induce DNA damage in mammalian cells.

Data on DNA Damage and Cytotoxicity

Research using Chinese Hamster Ovary (CHO) cells has been pivotal in characterizing the toxicological profile of CDBAA. In a comprehensive study comparing 12 different haloacetic acids, CDBAA was identified as genotoxic.[1] Further studies have quantified its cytotoxic and DNA-damaging concentrations. Specifically, CDBAA induced DNA damage in CHO cells at a concentration of 14 mM in the Comet assay.[2]

The following tables summarize the key quantitative findings for CDBAA and provide a comparative perspective with other haloacetic acids.

Table 1: Quantitative Genotoxicity and Cytotoxicity Data for this compound (CDBAA) in Mammalian Cells

| Assay Type | Cell Line | Concentration | Endpoint | Outcome | Reference |

| Comet Assay | CHO | 14 mM | DNA Damage | Positive | [2] |

| Chronic Cytotoxicity | CHO | 100 µM | Lowest Toxic Conc. | Significant Toxic Response | [3] |

| Chronic Cytotoxicity | CHO | 202 µM | %C½* | 50% Cell Density Reduction | [3] |

%C½: Concentration that induces a 50% reduction in cell density compared to negative controls.

Table 2: Comparative Rank Order of Cytotoxicity and Genotoxicity for Haloacetic Acids in CHO Cells[1]

| Metric | Rank Order of Potency (Highest to Lowest) |

| Chronic Cytotoxicity | Iodoacetic acid (IAA) > Bromoacetic acid (BAA) > Tribromoacetic acid (TBAA) > Chlorodibromoacetic acid (CDBAA) > Diiodoacetic acid (DIAA) > Dibromoacetic acid (DBAA) > Bromodichloroacetic acid (BDCAA) > Bromochloroacetic acid (BCAA) > Chloroacetic acid (CAA) > Bromoiodoacetic acid (BIAA) > Trichloroacetic acid (TCAA) > Dichloroacetic acid (DCAA) |

| Genotoxicity (DNA Damage) | Iodoacetic acid (IAA) > Bromoacetic acid (BAA) > Chloroacetic acid (CAA) > Dibromoacetic acid (DBAA) > Diiodoacetic acid (DIAA) > Tribromoacetic acid (TBAA) > Bromochloroacetic acid (BCAA) > Bromoiodoacetic acid (BIAA) > Chlorodibromoacetic acid (CDBAA) |

Note: In this specific study, DCAA, TCAA, and BDCAA were reported as not genotoxic.[1]

Mechanisms and Signaling Pathways

While specific mechanistic studies for this compound are not extensively detailed in the literature, the broader class of brominated HAAs is understood to induce genotoxicity through mechanisms including oxidative stress and the induction of DNA lesions.[4] Insights can be drawn from the closely related analogue, Dibromoacetic Acid (DBA) , which has been studied more thoroughly.

DBA has been shown to induce apoptosis in murine T-cells through a mitochondria-dependent pathway.[5] This process involves a decrease in the mitochondrial trans-membrane potential and the subsequent upregulation of cleaved caspase-3, a key executioner of apoptosis.[5] Furthermore, DBA exposure leads to the phosphorylation and activation of all three major mitogen-activated protein kinases (MAPKs): p38, ERK1/2, and JNK1/2.[5] The activation of these pathways suggests a cellular stress response that can lead to apoptosis and may be linked to the observed genotoxicity. DBA has also been shown to induce apoptosis in human peripheral blood mononuclear cells, a process associated with the formation of reactive oxygen species (ROS).[6]

Visualized Signaling Pathway: DBA-Induced Apoptosis

The following diagram illustrates the signaling cascade initiated by the related compound Dibromoacetic Acid (DBA) in T-cells, leading to apoptosis.

Caption: Signaling cascade for Dibromoacetic Acid (DBA) induced apoptosis.[5]

Experimental Methodologies

The assessment of genotoxicity for compounds like this compound relies on a battery of standardized in vitro and in vivo assays. Below are detailed protocols for two of the most relevant assays mentioned in the literature for haloacetic acids.

Visualized Experimental Workflow

The diagram below outlines a generalized workflow for conducting in vitro genotoxicity assays with mammalian cells.

Caption: A generalized workflow for in vitro mammalian cell genotoxicity assays.

Protocol: Alkaline Single Cell Gel Electrophoresis (Comet) Assay

The Comet assay is a sensitive method for detecting DNA single-strand breaks, double-strand breaks, and alkali-labile sites in individual cells.[7]

-

Cell Preparation: Culture mammalian cells (e.g., CHO) to approximately 80-90% confluency.

-

Treatment: Expose cells to various concentrations of this compound, along with a negative (vehicle) and a positive (e.g., hydrogen peroxide) control, for a defined period (e.g., 4 hours).

-

Cell Harvesting: Wash cells with ice-cold PBS, then detach using trypsin-EDTA. Neutralize trypsin with media and centrifuge to pellet the cells. Resuspend the pellet in ice-cold PBS to a concentration of ~1 x 10^5 cells/mL.

-

Slide Preparation: Mix a small volume of the cell suspension (e.g., 10 µL) with low melting point agarose (B213101) (e.g., 75 µL at 37°C). Pipette this mixture onto a microscope slide pre-coated with normal melting point agarose. Cover with a coverslip and solidify on a cold plate for 10 minutes.

-

Lysis: Remove the coverslip and immerse the slides in a cold, freshly prepared lysis solution (e.g., 2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added just before use) for at least 1 hour at 4°C.

-

Alkaline Unwinding: Place slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM Na2EDTA, pH >13). Allow the DNA to unwind for 20-40 minutes.

-

Electrophoresis: Apply a voltage (e.g., 25 V, ~300 mA) for 20-30 minutes. This allows the negatively charged, broken DNA fragments to migrate from the nucleus, forming a "comet tail."

-

Neutralization and Staining: Gently rinse the slides with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5). Stain the DNA with a fluorescent dye such as ethidium (B1194527) bromide or SYBR Green.

-

Scoring: Visualize slides using a fluorescence microscope. Capture images and use specialized software to quantify the extent of DNA damage, typically by measuring parameters like % DNA in the tail, tail length, and tail moment.

Protocol: In Vitro Micronucleus Assay

The micronucleus test detects chromosomal damage by identifying small, membrane-bound DNA fragments (micronuclei) in the cytoplasm of interphase cells. These fragments represent acentric chromosome fragments or whole chromosomes that were not incorporated into the main nucleus after cell division.[8]

-

Cell Seeding: Seed mammalian cells (e.g., CHO, NIH3T3) in culture plates or flasks at a density that allows for at least 1.5 cell cycles during the experiment.

-

Treatment: Add various concentrations of this compound, along with negative and positive controls (e.g., Mitomycin C), to the cultures.

-

Exposure and Recovery:

-

Short Treatment (with S9): Treat for 3-6 hours in the presence of a metabolic activation system (S9 mix), then wash and replace with fresh medium.

-

Continuous Treatment (without S9): Treat for 1.5-2.0 normal cell cycle lengths (e.g., 24 hours).

-

-

Blocking Cytokinesis (Optional but Recommended): Add Cytochalasin B to the culture medium at a concentration sufficient to block cytokinesis without being overly toxic. This allows for the identification of once-divided cells, which appear as binucleated cells, ensuring that only cells that have undergone mitosis are scored.

-

Cell Harvesting: After a total culture time equivalent to 1.5-2.0 normal cell cycles, harvest the cells by trypsinization.

-

Slide Preparation: Use a cytocentrifuge or other standard cytological techniques to prepare slides. Before preparation, cells are typically treated with a mild hypotonic solution (e.g., 0.075 M KCl) to swell the cytoplasm, followed by fixation (e.g., methanol:acetic acid).

-

Staining: Stain the slides with a DNA-specific stain like Giemsa, DAPI, or Acridine Orange.

-

Scoring: Using a light or fluorescence microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. Score the frequency of micronuclei and calculate the Cytokinesis-Block Proliferation Index (CBPI) to assess cytotoxicity. A statistically significant, dose-dependent increase in micronucleus frequency indicates a positive result.

Conclusion and Future Directions

The available evidence indicates that this compound (DBCA/CDBAA) is cytotoxic and genotoxic to mammalian cells in vitro, capable of inducing DNA damage.[1][2] However, its genotoxic potency appears to be lower than that of several other haloacetic acids, particularly iodo- and bromo- analogues.[1] While no cancer bioassay data for DBCA are currently available, its classification as a genotoxic agent warrants further investigation.[9]

Detailed mechanistic and signaling pathway data for DBCA itself remains a significant data gap. Future research should focus on elucidating the specific molecular initiating events, confirming the role of oxidative stress, and identifying the precise DNA damage and repair pathways activated by DBCA exposure in human cell lines. In vivo studies, including comprehensive micronucleus assays and long-term carcinogenicity bioassays, are necessary to fully characterize the risk that this compound poses to human health as a ubiquitous drinking water contaminant.

References

- 1. Mammalian cell cytotoxicity and genotoxicity of the haloacetic acids, a major class of drinking water disinfection by-products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Introduction - NTP Technical Report on the Toxicology Studies of Bromodichloroacetic Acid (CASRN 71133-14-7) in F344/N Rats and B6C3F1/N Mice and Toxicology and Carcinogenesis Studies of Bromodichloroacetic Acid in F344/NTac Rats and B6C3F1/N Mice (Drinking Water Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. repository.library.noaa.gov [repository.library.noaa.gov]

- 4. This compound | C2HBr2ClO2 | CID 115266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Dibromoacetic acid induced Cl.Ly1+2/-9 T-cell apoptosis and activation of MAPKs signaling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparative study of the effect of chloro-, dichloro-, bromo-, and dibromoacetic acid on necrotic, apoptotic and morphological changes in human peripheral blood mononuclear cells (in vitro study) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The comet assay: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The micronucleus test—most widely used in vivo genotoxicity test— - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discussion - NTP Technical Report on the Toxicology Studies of Bromodichloroacetic Acid (CASRN 71133-14-7) in F344/N Rats and B6C3F1/N Mice and Toxicology and Carcinogenesis Studies of Bromodichloroacetic Acid in F344/NTac Rats and B6C3F1/N Mice (Drinking Water Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Developmental and Reproductive Toxicity of Dibromochloroacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibromochloroacetic acid (DBCA) is a disinfection byproduct commonly found in drinking water. This technical guide provides a comprehensive overview of its developmental and reproductive toxicity, drawing from studies on DBCA and its close structural analogs, dibromoacetic acid (DBA) and bromochloroacetic acid (BCA). The available evidence indicates that these compounds can adversely affect both male reproductive health and embryonic development. Key reproductive effects in males include diminished sperm quality, characterized by reduced motility and increased morphological abnormalities, and disruptions in spermatogenesis. Developmental toxicity manifests as reduced pup body weight and an increased incidence of certain malformations. Mechanistically, oxidative stress is a consistently implicated factor in the toxicity of haloacetic acids. This guide summarizes quantitative toxicity data, details experimental methodologies from key studies, and visualizes potential signaling pathways involved in DBCA's toxicity to provide a thorough resource for the scientific community.

Introduction

This compound (DBCA) is a member of the haloacetic acid (HAA) group of water disinfection byproducts, formed when chlorine reacts with natural organic matter in the presence of bromide.[1] Due to their widespread presence in treated drinking water, the potential health effects of HAAs are a subject of ongoing research and regulatory concern. This guide focuses specifically on the developmental and reproductive toxicity of DBCA, synthesizing data from animal studies to provide a detailed understanding of its potential hazards. Given the limited number of studies exclusively on DBCA, this guide also incorporates relevant data from studies on its close structural analogs, dibromoacetic acid (DBA) and bromochloroacetic acid (BCA), to provide a more complete toxicological profile.

Reproductive Toxicity

The male reproductive system appears to be a primary target for the toxic effects of DBCA and related haloacetic acids. Effects range from alterations in sperm parameters to histopathological changes in the testes.

Quantitative Data on Reproductive Toxicity

The following table summarizes key quantitative data from reproductive toxicity studies on DBCA and its analogs.

| Compound | Species | Sex | Route of Administration | Dose/Concentration | Duration | Key Findings | NOAEL | LOAEL | Reference(s) |

| DBCA | Rat (Sprague-Dawley) | Male | Drinking Water | 1500 ppm (112 mg/kg/day) | 35 days | 11% decrease in sperm velocity and ALH max. | <1500 ppm | 1500 ppm | [2] |

| DBA | Rat (Sprague-Dawley) | Male | Gavage | 10, 30, 90, 270 mg/kg/day | 14 days | Decreased cauda epididymal sperm count and motility at ≥90 mg/kg/day. Altered spermiation at ≥10 mg/kg/day. | 2 mg/kg/day | 10 mg/kg/day | [3] |

| DBA | Rat (Crl SD) | Male | Drinking Water | 50, 250, 650 ppm | Two Generations | Altered sperm production and epididymal changes at ≥250 ppm. | 50 ppm | 250 ppm | [4] |

| BCA | Rat (Sprague-Dawley) | Male | Gavage | 8, 24, 72 mg/kg/day | 14 days | Decreased cauda epididymal sperm number and motility at 72 mg/kg. | <8 mg/kg/day | 8 mg/kg/day | [5] |

| Bromodichloroacetic Acid | Rat (F344/NTac) | Male | Drinking Water | 1000 mg/L | 3 months | Decreased left testis weights and sperm motility. | - | 1000 mg/L | [6] |

NOAEL: No-Observed-Adverse-Effect Level; LOAEL: Lowest-Observed-Adverse-Effect Level; ALH: Amplitude of Lateral Head Displacement.

Experimental Protocols

2.2.1. Short-Term Reproductive and Developmental Toxicity Screen of DBCA in Rats

-

Animal Model: Sprague-Dawley rats.[2]

-

Dosing Regimen: DBCA was administered in the drinking water at concentrations of 0, 500, 1000, and 1500 ppm for 35 days.[2] This corresponded to average daily doses of approximately 51, 89, and 112 mg/kg body weight/day for the respective dose groups.[2]

-

Evaluation Endpoints:

-

Male Reproductive Parameters: Sperm analysis (motility, concentration, morphology), epididymal and testicular weights, and histopathology.[2]

-

Female Reproductive Parameters: Estrous cyclicity, mating and fertility indices, number of implantation sites, and litter size.[2]

-

Developmental Parameters: Pup viability, weight, and gross external morphology.[2]

-

2.2.2. Two-Generation Reproductive Toxicity Study of DBA in Rats

-

Animal Model: Crl SD rats (30 per sex per group per generation).[4]

-

Dosing Regimen: DBA was provided in the drinking water at concentrations of 0, 50, 250, and 650 ppm.[4]

-

Evaluation Endpoints:

-

Parental (P and F1): Viability, clinical signs, water and feed consumption, body and organ weights, histopathology, and reproductive performance (mating, fertility, gestation duration, litter size).[4] Male-specific endpoints included sperm parameters and reproductive organ weights.[4] Female-specific endpoints included estrous cyclicity and primordial follicle counts.[4]

-

Offspring (F1 and F2): Viability, body weights, sex ratios, morphology, and sexual maturation.[4]

-

Developmental Toxicity

Exposure to DBCA and its analogs during critical windows of development has been shown to result in adverse outcomes, including effects on growth and the induction of malformations.

Quantitative Data on Developmental Toxicity

The following table summarizes key quantitative data from developmental toxicity studies.

| Compound | Species | Route of Administration | Dose | Gestational Days of Exposure | Key Findings | NOAEL | LOAEL | Reference(s) |

| DBA | Rat (F344) | Gavage | 100 or 140 mg/kg (0.46 or 0.64 mmol/kg) | 6-10 | Significantly increased incidences of eye malformations. | - | 100 mg/kg | [7] |

| DBA | Rat (Sprague-Dawley) | Drinking Water | 250, 500, 1000 ppm | Gestation & Lactation | Decreased pup body weights at ≥250 ppm. | - | 250 ppm | [8] |

| DBA | Rat | Gavage | 62.5, 125, 250 mg/kg/day | 1-8 | No effect on number of implantation sites, resorptions, or pup weight. Elevated maternal serum estradiol. | 250 mg/kg/day (for parameters measured) | - | [9] |

| Bromodichloroacetic Acid | Rat (Sprague-Dawley) | Drinking Water | 600 ppm (50 mg/kg/day) | 6 - birth | Significant decrease in total implants and live fetuses per litter. | - | 600 ppm | [8] |

Experimental Protocols

3.2.1. Developmental Toxicity Screen of DBA in F344 Rats

-

Animal Model: Timed-pregnant F344 rats.[7]

-

Dosing Regimen: DBA was administered by gavage at doses of 100 or 140 mg/kg on gestation days 6 through 10.[7]

-

Evaluation Endpoints: Dams were allowed to deliver, and litters were examined on postnatal days 1 and 6 for viability, pup weight, and gross malformations, with a specific focus on eye defects.[7] Uteri of non-gravid rats were examined for evidence of full-litter resorption.[7]

Mechanisms of Toxicity and Signaling Pathways

The precise molecular mechanisms underlying the developmental and reproductive toxicity of DBCA are not fully elucidated; however, research on haloacetic acids points towards several key pathways.

Oxidative Stress

A primary mechanism implicated in the toxicity of haloacetic acids is the induction of oxidative stress. This can lead to cellular damage, including DNA damage, which may contribute to both reproductive and developmental effects.

Disruption of Spermatogenesis

Haloacetic acids have been shown to disrupt spermatogenesis, leading to effects such as delayed spermiation and the formation of atypical residual bodies. This suggests an interference with the intricate signaling between Sertoli cells and developing germ cells.

Potential Involvement of Other Signaling Pathways

While direct evidence for DBCA is limited, studies on related compounds and common mechanisms of developmental toxicants suggest the potential involvement of other critical signaling pathways:

-

Wnt/β-catenin Signaling: This pathway is crucial for embryonic development, and its disruption can lead to a wide range of malformations.

-

Hedgehog (Hh) Signaling: Essential for limb and neural development, its perturbation is a known cause of birth defects.

-

Notch Signaling: Plays a critical role in cell fate decisions during development.

-

TGF-β Signaling: Involved in a multitude of developmental processes and cellular functions; its dysregulation can impact both development and reproduction.

-

MAPK and PI3K/Akt Signaling: These are central pathways that regulate cell survival, proliferation, and differentiation, and their disruption can have profound effects on developing tissues.

Further research is needed to definitively link DBCA exposure to the modulation of these pathways.

Conclusion

The available toxicological data, primarily from studies on this compound and its close analogs, indicate that these compounds pose a risk to both reproductive health and development in animal models. The male reproductive system is a sensitive target, with effects observed on sperm quality and spermatogenesis at various dose levels. Developmental effects include reduced fetal/pup growth and the induction of malformations. Oxidative stress is a key mechanistic feature of haloacetic acid toxicity.

For drug development professionals, this information is crucial for evaluating the potential risks of compounds that may share structural similarities or metabolic pathways with haloacetic acids. For researchers and scientists, this guide highlights the need for further investigation into the specific molecular mechanisms of DBCA toxicity, particularly the elucidation of the signaling pathways involved. A deeper understanding of these pathways will be essential for improving risk assessment and developing potential strategies to mitigate the adverse health effects of these common environmental contaminants.

References

- 1. This compound | C2HBr2ClO2 | CID 115266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Abstract for RDGT98001 [ntp.niehs.nih.gov]

- 3. cdn.who.int [cdn.who.int]

- 4. Oral (drinking water) two-generation reproductive toxicity study of dibromoacetic acid (DBA) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. NTP Technical Report on the Toxicology Studies of Bromodichloroacetic Acid (CASRN 71133-14-7) in F344/N Rats and B6C3F1/N Mice and Toxicology and Carcinogenesis Studies of Bromodichloroacetic Acid in F344/NTac Rats and B6C3F1/N Mice (Drinking Water Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Dibromoacetic acid is a more potent teratogen than diiodoacetic acid in a developmental toxicity screen with F344 rats | Risk Assessment Portal | US EPA [assessments.epa.gov]

- 8. Introduction - NTP Technical Report on the Toxicology Studies of Bromodichloroacetic Acid (CASRN 71133-14-7) in F344/N Rats and B6C3F1/N Mice and Toxicology and Carcinogenesis Studies of Bromodichloroacetic Acid in F344/NTac Rats and B6C3F1/N Mice (Drinking Water Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Dibromoacetic acid does not adversely affect early pregnancy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanism of Action of Dibromochloroacetic Acid Toxicity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dibromochloroacetic acid (DBCA), a disinfection byproduct found in chlorinated drinking water, has been identified as a substance of toxicological concern. This technical guide provides a comprehensive overview of the molecular mechanisms underlying DBCA-induced toxicity. The primary modes of action involve metabolic disruption through the inhibition of Glutathione (B108866) S-transferase zeta (GST-zeta), induction of oxidative stress, initiation of apoptosis through both intrinsic and extrinsic pathways, and modulation of key cellular signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Toll-like receptor 4 (TLR4) pathways. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the core mechanisms to facilitate a deeper understanding for researchers and professionals in the fields of toxicology and drug development.

Metabolism and Primary Molecular Target

The initial step in the toxic mechanism of this compound involves its metabolism, primarily mediated by the enzyme Glutathione S-transferase zeta (GST-zeta).

DBCA is biotransformed in the liver cytosol through a glutathione-dependent process catalyzed by GST-zeta. This metabolic pathway converts DBCA to glyoxylate. However, this process also leads to the inactivation of GST-zeta itself, a phenomenon known as suicide inhibition. The inactivation of this critical enzyme disrupts cellular detoxification pathways and is a key initiating event in DBCA toxicity.

Table 1: Inactivation of GST-zeta by Dihaloacetic Acids

| Dihaloacetic Acid | Inactivation of GST-zeta | Reference |

| Dichloroacetic Acid (DCA) | Rapid inactivation in rat hepatic cytosol and in vivo. | [1] |

| Other fluorine-lacking dihaloacetic acids | Inactivate GST-zeta. | [1] |

Note: While specific kinetic data for DBCA is limited in the reviewed literature, the information on analogous dihaloacetic acids strongly suggests a similar mechanism.

Induction of Oxidative Stress

A significant consequence of DBCA exposure is the induction of oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through its antioxidant defenses. This oxidative stress contributes to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage.

Table 2: Quantitative Assessment of Oxidative Stress Markers Induced by Dibromoacetic Acid Analogs

| Biomarker | Compound | Cell/Tissue Type | Concentration/Dose | Fold Change/Effect | Reference |

| 8-hydroxydeoxyguanosine (8-OHdG) | Dibromoacetate | Male B6C3F1 mice liver nuclear DNA | Acute oral administration | Significant increase in 8-OHdG/deoxyguanosine ratios | [2] |

| 8-hydroxydeoxyguanosine (8-OHdG) | Dibromoacetate | Male B6C3F1 mice liver nuclear DNA | 0.1, 0.5, 2.0 g/L in drinking water (3-10 weeks) | Increased 8-OHdG content | [2] |

Apoptosis and Cell Death Pathways

DBCA is a potent inducer of apoptosis, or programmed cell death, in various cell types. This process is initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, culminating in the activation of executioner caspases and the systematic dismantling of the cell.

Key Apoptotic Events

-

Mitochondrial Dysfunction: DBCA can lead to a decrease in the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.

-

Caspase Activation: Exposure to DBCA and its analogs results in the activation of initiator caspases (caspase-8 and caspase-9) and the central executioner caspase, caspase-3.

-

Alteration of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is disrupted, favoring apoptosis.

Table 3: Quantitative Data on DBCA-Induced Apoptosis

| Endpoint | Cell Line | DBCA Concentration | Observation | Reference |

| Caspase-3 Activity | - | - | Data not available for DBCA, but analogs show significant increases. | - |

| Caspase-8 Activity | - | - | Data not available for DBCA. | - |

| Caspase-9 Activity | - | - | Data not available for DBCA. | - |

| Bax/Bcl-2 Ratio | - | - | DBCA analogs are known to increase this ratio, promoting apoptosis. | [3][4][5] |

Table 4: IC50 Values for this compound and Related Compounds

| Compound | Cell Line | IC50 Value | Reference |

| Dibromoacetic acid (DBA) | CHO-K1 | Lower than DCA and TCA | [6] |

| Various Compounds | Various Cancer Cell Lines | 10-50 µM | [7] |

Modulation of Cellular Signaling Pathways

The toxic effects of DBCA are mediated through the modulation of critical intracellular signaling pathways that regulate cell survival, proliferation, and inflammation.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK signaling cascade, which includes ERK, JNK, and p38, is a key regulator of cellular responses to stress. DBCA has been shown to activate these pathways, which can lead to either cell survival or apoptosis depending on the cellular context and the duration of the stimulus.

Toll-like Receptor 4 (TLR4) Signaling

DBCA can also activate the TLR4 signaling pathway, which is typically involved in the innate immune response. This activation can lead to the production of pro-inflammatory cytokines and contribute to tissue damage.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of DBCA toxicity.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat cells with various concentrations of DBCA and a vehicle control for the desired exposure time (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

-

Cell Treatment: Treat cells with DBCA as described for the cell viability assay.

-

Cell Harvesting: Harvest cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Caspase Activity Assay (Colorimetric)

-

Cell Lysis: Lyse DBCA-treated and control cells with a specific lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Caspase Reaction: Incubate the cell lysate with a colorimetric caspase substrate (e.g., DEVD-pNA for caspase-3) in a 96-well plate.

-

Measurement: Measure the absorbance at 405 nm at multiple time points.

-

Analysis: Calculate the caspase activity based on the rate of color development and normalize to the protein concentration. The results are often expressed as a fold change relative to the control.

Western Blot Analysis for MAPK Phosphorylation

-

Protein Extraction: Extract total protein from DBCA-treated and control cells using RIPA buffer with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.

-

Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total forms of ERK, JNK, and p38, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify band intensities and express the level of phosphorylated protein relative to the total protein.

Glutathione S-Transferase (GST) Activity Assay

-

Sample Preparation: Prepare cell or tissue homogenates in a suitable buffer.

-

Reaction Mixture: Prepare a reaction mixture containing phosphate (B84403) buffer, reduced glutathione (GSH), and 1-chloro-2,4-dinitrobenzene (B32670) (CDNB).

-

Assay: Add the sample to the reaction mixture and monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of the S-(2,4-dinitrophenyl)glutathione conjugate.

-

Calculation: Calculate the GST activity using the molar extinction coefficient of the product.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Core signaling pathways in DBCA-induced toxicity.

Caption: General experimental workflow for DBCA toxicity assessment.

Conclusion

The toxicity of this compound is a multi-faceted process initiated by its metabolic inactivation of GST-zeta. This primary event triggers a cascade of downstream effects, including the induction of oxidative stress and the activation of apoptotic pathways. The modulation of signaling networks such as the MAPK and TLR4 pathways further contributes to the cellular damage. A thorough understanding of these mechanisms is crucial for assessing the risks associated with DBCA exposure and for the development of potential therapeutic or preventative strategies. This guide provides a foundational resource for researchers to design and interpret studies aimed at further elucidating the complex toxicology of this environmental contaminant.

References

- 1. Inactivation of glutathione transferase zeta by dichloroacetic acid and other fluorine-lacking alpha-haloalkanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DIBROMOACETIC ACID - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Early and late apoptosis protein expression (Bcl-2, BAX and p53) in traumatic brachial plexus injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Relationship between Bax and Bcl-2 Protein Expression and Outcome of Induction Phase Chemotherapy in Pediatric Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A database of IC50 values and principal component analysis of results from six basal cytotoxicity assays, for use in the modelling of the in vivo and in vitro data of the EU ACuteTox project - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Dibromochloroacetic Acid: A Technical Guide for Researchers

CAS Number: 5278-95-5

Synonyms: Chlorodibromoacetic acid; 2,2-Dibromo-2-chloroacetic acid; Acetic acid, dibromochloro-; DBCA

This technical guide provides an in-depth overview of dibromochloroacetic acid (DBCA), a halogenated acetic acid of interest to researchers in environmental science, toxicology, and drug development. This document covers its chemical and physical properties, synthesis, analytical methods, and toxicological profile, with a focus on experimental data and methodologies.

Chemical and Physical Properties

This compound is a disinfection byproduct formed during water chlorination when bromide ions are present.[1] Its chemical identity and key physical properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 5278-95-5 | [2] |

| Molecular Formula | C₂HBr₂ClO₂ | [2] |

| Molecular Weight | 252.29 g/mol | [2] |

| IUPAC Name | 2,2-dibromo-2-chloroacetic acid | [2] |

| Appearance | Colorless to pale yellow liquid or solid | [3] |

| Melting Point | 99-102 °C | |

| Boiling Point | 217.7±35.0 °C (Predicted) | |

| Density | 2.684±0.06 g/cm³ (Predicted) | |

| pKa | 0.13±0.10 (Predicted) | |

| Solubility | Soluble in water | [3] |

Synthesis of Haloacetic Acids